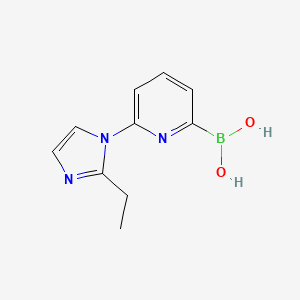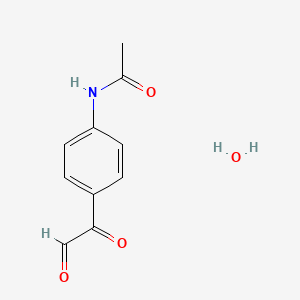
4-Acetamidophenylglyoxal hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetamidophenylglyoxal hydrate is a chemical compound with the molecular formula C10H11NO4 and a molecular weight of 209.2 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its unique structure, which includes an acetamido group and a glyoxal moiety.
作用機序
Mode of Action
It is known that glyoxals, in general, can undergo nucleophilic addition reactions with water, forming hydrates . This reaction is promoted by the presence of an acid or base, and the rate of reaction can be significantly increased under basic conditions because hydroxide is a better nucleophile than water .
Biochemical Pathways
It is known that glyoxals can participate in various biochemical reactions, including nucleophilic addition reactions
生化学分析
Biochemical Properties
It is known that glyoxal, a related compound, interacts with various biomolecules such as proteins and enzymes . The nature of these interactions often involves the formation of advanced glycation end-products (AGEs), which can have significant biological effects .
Cellular Effects
This damage is linked to abnormal glutathione activity, the collapse of mitochondrial membrane potential, and the activation of mitogen-activated protein kinase pathways .
Molecular Mechanism
It is likely that it may interact with biomolecules in a similar manner to glyoxal, potentially leading to the formation of AGEs .
Temporal Effects in Laboratory Settings
It is known that glyoxal, a related compound, can cause significant changes in cellular function over time .
Metabolic Pathways
Glyoxal, a related compound, is known to be involved in several metabolic pathways, including those related to the formation of AGEs .
Transport and Distribution
It is likely that it may be transported and distributed in a similar manner to glyoxal .
Subcellular Localization
It is likely that it may be localized in a similar manner to glyoxal .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetamidophenylglyoxal hydrate typically involves the reaction of 4-acetamidophenylglyoxal with water to form the hydrate. The reaction conditions often include controlled temperature and pH to ensure the stability of the hydrate form .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
化学反応の分析
Types of Reactions: 4-Acetamidophenylglyoxal hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the glyoxal moiety to glycol derivatives.
Substitution: The acetamido group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products: The major products formed from these reactions include carboxylic acids, glycol derivatives, and substituted acetamido compounds .
科学的研究の応用
4-Acetamidophenylglyoxal hydrate has a wide range of applications in scientific research:
類似化合物との比較
4-Acetamidobenzaldehyde: Similar in structure but lacks the glyoxal moiety.
4-Acetamidophenylacetic acid: Contains an acetic acid group instead of the glyoxal moiety.
4-Acetamidophenylglyoxal: The non-hydrate form of the compound.
Uniqueness: 4-Acetamidophenylglyoxal hydrate is unique due to its combination of the acetamido group and glyoxal moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
特性
IUPAC Name |
N-(4-oxaldehydoylphenyl)acetamide;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3.H2O/c1-7(13)11-9-4-2-8(3-5-9)10(14)6-12;/h2-6H,1H3,(H,11,13);1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPHKIMTAQCIJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)C=O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656867 |
Source


|
| Record name | N-[4-(Oxoacetyl)phenyl]acetamide--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16267-10-0 |
Source


|
| Record name | N-[4-(Oxoacetyl)phenyl]acetamide--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




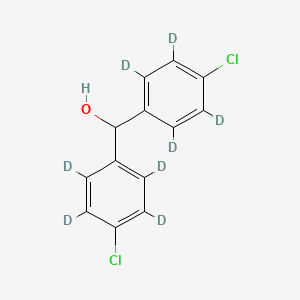
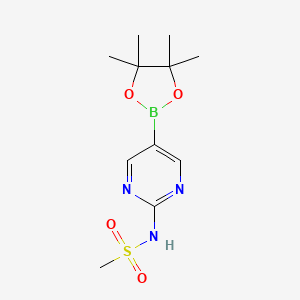
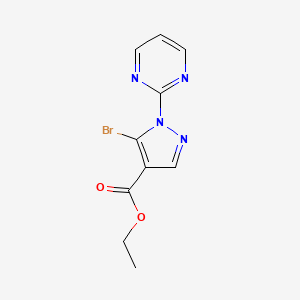

![Ethyl 7-chloroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B578779.png)
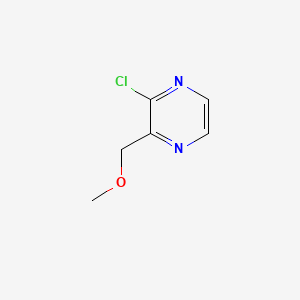

![4-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B578785.png)
